Methyl 1-thiolincosaminide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEIMWYSDWZKAT-HJTGYUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624492 | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14810-93-6 | |

| Record name | Methyl-1-thiolincosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-1-THIOLINCOSAMINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-thiolincosaminide: From Discovery to a Cornerstone of Antibiotic Development

Abstract

Methyl 1-thiolincosaminide (MTL), a unique amino-octose sugar, represents the chemical cornerstone of the lincosamide class of antibiotics. While not possessing intrinsic antimicrobial activity itself, its discovery as a fundamental component of lincomycin unlocked a new chapter in the fight against Gram-positive bacterial infections. This technical guide provides an in-depth exploration of this compound, tracing its historical discovery, detailing its complex chemical synthesis, summarizing its physicochemical properties, and examining its crucial role in the structure-activity relationships that drive the development of new lincosamide antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this pivotal molecule.

Introduction: The Emergence of a New Antibiotic Class

The story of this compound is intrinsically linked to the discovery of lincomycin, the first member of the lincosamide antibiotic family. In 1962, scientists isolated lincomycin from the soil bacterium Streptomyces lincolnensis[1]. This novel antibiotic demonstrated a potent bacteriostatic effect, particularly against Gram-positive bacteria, by inhibiting protein synthesis[1]. Early structural elucidation studies revealed that lincomycin was composed of two distinct moieties joined by an amide bond: an amino acid derivative (propylhygric acid) and a sulfur-containing amino sugar[2]. This sugar, Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside, would come to be known as this compound (MTL). The discovery that this unique thiosugar was a key component of a powerful new class of antibiotics spurred significant interest in its chemistry and biological significance.

The subsequent development of clindamycin, a semi-synthetic derivative of lincomycin with enhanced antibacterial activity and better oral absorption, further solidified the importance of the lincosamide scaffold in clinical practice[1]. These early successes highlighted the MTL moiety as a critical pharmacophore and a prime target for medicinal chemistry efforts aimed at overcoming emerging bacterial resistance.

Physicochemical and Structural Characteristics

This compound is a white, crystalline solid with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO₅S | [3][4][5] |

| Molecular Weight | 253.32 g/mol | [3][4][5] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | [4][5] |

| CAS Number | 14810-93-6 | [4][5] |

The structural architecture of MTL is fundamental to its role in the biological activity of lincosamides. The molecule features a pyranose ring with a thiomethyl group at the anomeric carbon (C1) in an α-configuration. The stereochemistry of the chiral centers on the sugar ring and the amino alcohol side chain is crucial for proper binding to the bacterial ribosome.

Figure 2: Conceptual workflow for the chemical synthesis of this compound.

Representative Experimental Protocol

The following is a generalized protocol based on modern synthetic methods. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: N-benzyl-4,6-O,N-methylene-α-thiolincosaminide Synthesis

-

To a solution of Methyl α-thiolincosaminide in a suitable solvent (e.g., methanol), add an appropriate benzaldehyde derivative and a reducing agent (e.g., sodium cyanoborohydride).

-

Acidify the reaction mixture to facilitate the reductive amination.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzylated intermediate.

Step 2: Hydrogenolysis to Methyl N-methyl-α-thiolincosaminide

-

Dissolve the N-benzylated intermediate in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the N-methylated product.

Note: This is a simplified representation. The actual synthesis involves multiple steps with careful control of stereochemistry.

Spectroscopic Characterization

The definitive identification of synthesized this compound relies on a combination of spectroscopic techniques. Below are the expected characterization data.

| Technique | Expected Data |

| ¹H NMR | Complex multiplet signals in the aliphatic region corresponding to the protons on the pyranose ring and the side chain. A singlet corresponding to the S-CH₃ group and a doublet for the C-CH₃ group. |

| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the different chemical environments (e.g., carbons bearing hydroxyl groups, the anomeric carbon, and the methyl groups). |

| Mass Spec. | The molecular ion peak (M+H)⁺ should be observed at m/z 254.10. Fragmentation patterns would likely involve the loss of water, the thiomethyl group, and cleavage of the glycosidic bond. |

| IR | Broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. |

Biological Significance and Role in Drug Discovery

While this compound itself is considered to be biologically inactive as an antibacterial agent, its importance in the field of drug discovery cannot be overstated. It serves as a crucial building block for the synthesis of lincosamide antibiotics. The structural integrity of the MTL moiety is essential for the antibacterial activity of lincomycin and its analogues.

Mechanism of Action of Lincosamides

Lincosamide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center. This binding event interferes with the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis. The hydroxyl groups and the thiomethyl moiety of the MTL core play a critical role in establishing the necessary interactions with the ribosomal RNA and proteins.

Figure 3: Simplified schematic of the mechanism of action of lincosamide antibiotics, highlighting the role of the MTL moiety in ribosomal binding.

Structure-Activity Relationship (SAR) Studies

The MTL moiety has been a focal point for extensive SAR studies aimed at developing new lincosamides with improved properties, such as enhanced potency, a broader spectrum of activity, and the ability to overcome resistance. Key findings from these studies include:

-

Stereochemistry: The specific stereoconfiguration of the hydroxyl and amino groups on the MTL core is essential for activity. Any deviation from the natural stereochemistry typically leads to a significant loss of antibacterial potency.[6]

-

C7 Position: Modifications at the C7 position of the MTL ring have been particularly fruitful. The substitution of the hydroxyl group with a chlorine atom with inversion of stereochemistry led to the development of clindamycin, which is more potent than lincomycin. Further modifications at this position with various thioether linkages have been shown to improve activity against resistant strains.[7]

-

C1 Position: The α-thiomethyl group at the C1 position is important for activity. While some modifications are tolerated, drastic changes often lead to a decrease in potency.

-

Hydroxyl Groups: The hydroxyl groups at the C2, C3, and C4 positions are critical for binding to the ribosome through hydrogen bond interactions. Their removal or modification generally results in a loss of activity.[2]

The use of this compound as a starting material has been instrumental in the synthesis of novel lincosamide derivatives with dual modifications at the C-6 and C-7 positions, leading to compounds with improved activity against macrolide-resistant bacteria.[7]

Conclusion

This compound, from its initial discovery as a structural component of lincomycin to its current status as a versatile synthetic precursor, has played a pivotal role in the development of lincosamide antibiotics. While devoid of intrinsic antibacterial activity, its unique chemical architecture is indispensable for the biological function of this important class of drugs. A thorough understanding of the history, synthesis, and chemical properties of MTL is essential for any researcher working in the field of antibiotic development. The continued exploration of novel modifications to the MTL scaffold holds significant promise for the creation of next-generation lincosamides capable of combating the growing threat of antibiotic resistance.

References

- Cপূর্বে, P. (1985). Structure activity relationships in lincosamide and streptogramin antibiotics. Journal of Antimicrobial Chemotherapy, 16(Suppl A), 13–21.

- Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28.

- U.S. Food and Drug Administration. (2025). METHYL-1-THIOLINCOSAMINIDE.

- Wakiyama, Y., et al. (2017). Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions. The Journal of Antibiotics, 71(2), 214-233.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Chemguide. (n.d.).

- LGC Standards. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound.

- Spížek, J., Novotná, J., & Řezanka, T. (2004). Lincosamides: A review. Advances in Applied Microbiology, 56, 121-154.

- Mori, T., & Abe, I. (2024). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. ChemBioChem, 25(6), e202300840.

- Chemistry LibreTexts. (2023, August 29).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- ResearchGate. (n.d.). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis.

- Al-Amiery, A. A., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(18), 10639-10646.

- Supuran, C. T., et al. (2021). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1395.

- ResearchGate. (n.d.). Antibacterial activities of the representative macrolides, lincomycin (LCM) and clindamycin (CLDM).

- ResearchGate. (n.d.). (PDF)

- Froneman, D. L., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Microbiology, 12, 649818.

Sources

- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | C9H19NO5S | CID 22294670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure activity relationships in lincosamide and streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Sourcing of Methyl 1-thiolincosaminide

Introduction

Methyl 1-thiolincosaminide (MTL), a pivotal eight-carbon aminothiosugar, represents the core scaffold of the lincosamide class of antibiotics.[1][2] While not found as an independent, naturally occurring metabolite, its "natural occurrence" is inextricably linked to its role as a biosynthetic precursor and structural component of clinically significant antibiotics, most notably lincomycin.[3][4] This guide provides a comprehensive exploration of the ultimate natural source of this compound—the microorganism Streptomyces lincolnensis—and delineates the technical processes for its production and isolation via the biosynthesis and subsequent processing of lincomycin. We will delve into the biology of the producing organism, the intricate enzymatic pathway that constructs the MTL moiety, and the methodologies for fermentation, isolation, and characterization.

Section 1: The Natural Source: Streptomyces lincolnensis

The journey to sourcing this compound begins with its producer, the soil-dwelling bacterium Streptomyces lincolnensis. First isolated from a soil sample in Lincoln, Nebraska, this organism is the primary industrial source for lincomycin production.[5][6]

Microbiological Characteristics

Streptomyces lincolnensis is a Gram-positive, aerobic, filamentous bacterium belonging to the phylum Actinomycetota.[5] Key characteristics relevant to its utility in antibiotic production are summarized in the table below.

| Characteristic | Description | Significance for Production |

| Morphology | Forms a complex, branching mycelial network. Produces spores for dissemination. | Filamentous growth can affect viscosity in fermenters, influencing aeration and nutrient distribution. Spore production is crucial for inoculum preparation. |

| Metabolism | Aerobic, mesophilic, with an optimal growth temperature range of 20°C to 45°C.[7] | Temperature control is a critical parameter in fermentation to maximize lincomycin yield. Aeration must be maintained throughout the fermentation process. |

| Genetics | Possesses a high GC-content genome. The genes for lincomycin biosynthesis are organized in a single biosynthetic gene cluster (BGC), denoted as the lmb cluster.[1][5] | The sequenced genome and identified BGC allow for genetic engineering and optimization of lincomycin production strains.[5] |

| Secondary Metabolism | Produces lincomycin as a secondary metabolite. Has also been shown to produce other bioactive compounds, such as lincolnenins.[5] | Understanding the triggers for secondary metabolism is key to designing fermentation media and strategies that promote antibiotic synthesis over primary growth. |

Streptomyces lincolnensis, particularly strains like NRRL 2936 and ATCC 25466, serves as a model organism for studying lincosamide biosynthesis and is the foundational biological system for producing the precursors to MTL.[5][8]

Section 2: Biosynthesis of the this compound Moiety

This compound does not arise spontaneously; it is the product of a complex, multi-enzyme biosynthetic pathway within S. lincolnensis. The pathway is bifurcated, with one branch creating the amino acid moiety (4-propyl-L-proline) and the other synthesizing the MTL sugar core.[3] The MTL synthesis is a remarkable example of enzymatic carbohydrate transformation.

The pathway begins with sugar nucleotide precursors and proceeds through a series of epimerization, dehydration, and transamination reactions to build the final lincosamide core. Recent research has fully elucidated this pathway, identifying the key enzymes encoded by the lmb gene cluster.[9][10]

Key Enzymatic Steps in MTL Formation

The conversion of the key intermediate GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide, the immediate precursor to the lincosamide core of lincomycin, involves four crucial enzymes:[9][10]

-

LmbM (Epimerase): This enzyme catalyzes two distinct epimerization reactions at different positions on the sugar ring.

-

LmbL and LmbZ (Dehydratase Complex): This pair of enzymes works in concert to perform an α,γ-dehydration.

-

LmbS (Transaminase): This enzyme catalyzes the final step of adding the amino group to the sugar scaffold.

This sequence of reactions highlights nature's sophisticated catalytic logic in constructing complex natural products from simple metabolic building blocks.[10]

Caption: Fig. 1: Simplified Biosynthetic Pathway to the Lincosamide Core.

Section 3: Production, Isolation, and Derivation of this compound

Obtaining pure this compound from its natural source is a multi-stage process. It involves the cultivation of S. lincolnensis to produce lincomycin, followed by the extraction of the antibiotic and subsequent chemical cleavage to release the MTL moiety.

Caption: Fig. 2: Overall Workflow for Sourcing MTL.

Fermentation of Streptomyces lincolnensis

The production of lincomycin is achieved through submerged fermentation. The optimization of media composition and culture conditions is critical for maximizing the yield.

Experimental Protocol: Lincomycin Production

-

Inoculum Preparation:

-

Production Fermentation:

-

Prepare the production medium. A typical medium consists of a combination of carbon sources (e.g., glucose, starch, molasses) and nitrogen sources (e.g., corn steep liquor, peptone), supplemented with CaCO₃ for pH buffering.[11]

-

Inoculate the production fermenter with the seed culture.

-

Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH (e.g., 7.5) with continuous aeration.[11]

-

The fermentation is typically run for 120-144 hours.[11] Yields can be enhanced through strategies like fed-batch cultivation with supplemental nutrients such as calcium gluconate.[12][13]

-

Isolation and Purification of Lincomycin

After fermentation, lincomycin must be recovered from the complex culture broth.

Experimental Protocol: Lincomycin Isolation

-

Broth Harvesting and Clarification:

-

Solvent Extraction:

-

Perform liquid-liquid extraction of the clarified broth with an immiscible organic solvent, such as n-butanol or a mixture of long-chain alcohols (n-octanol/n-decanol), which can offer higher selectivity.[16][17]

-

Separate the organic phase containing lincomycin. This can be performed efficiently using multi-stage counter-current extractors in industrial settings.[16]

-

-

Purification and Crystallization:

Derivation of this compound via Hydrolysis

The final step to obtaining MTL is the cleavage of the amide bond that links it to the propylproline moiety in the lincomycin molecule.

Experimental Protocol: MTL Generation

-

Acid Hydrolysis:

-

Dissolve the purified lincomycin hydrochloride in a strong acid solution (e.g., HCl).

-

Heat the solution to facilitate the hydrolysis of the amide bond.

-

This process cleaves lincomycin into its two primary components: this compound and 4-propyl-L-proline.

-

-

Purification of MTL:

-

Neutralize the reaction mixture.

-

Employ chromatographic techniques, such as ion-exchange or reverse-phase chromatography, to separate the positively charged MTL from the amino acid and other byproducts.

-

Collect and concentrate the fractions containing pure MTL.

-

Section 4: Analytical Characterization

The identity and purity of the final this compound product, as well as the in-process monitoring of lincomycin, are confirmed using modern analytical techniques.

| Technique | Application | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of lincomycin and MTL.[19][20] | Retention time provides identity confirmation against a reference standard. Peak area allows for precise quantification. |

| Mass Spectrometry (MS/MS) | Structural confirmation and identification.[21] | Provides exact mass and fragmentation patterns, confirming the molecular formula (C₉H₁₉NO₅S) and structure of MTL. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the MTL structure. |

Conclusion

This compound, while not directly isolated from nature as a standalone entity, is a naturally derived product sourced from the metabolic machinery of Streptomyces lincolnensis. Its "natural occurrence" is as the core sugar component of the lincomycin antibiotic. This guide has detailed the comprehensive scientific and technical pathway for obtaining this valuable chemical building block, beginning with the cultivation of the source organism, proceeding through the biosynthesis and purification of its parent compound, lincomycin, and culminating in its chemical release and characterization. This knowledge is foundational for researchers in drug development, enabling the semi-synthesis of novel lincosamide derivatives and furthering the study of this important class of antibiotics.

References

-

Streptomyces lincolnensis. (2026). Grokipedia. [Link]

-

Chen, Y., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(42), 26236-26242. [Link]

-

Chen, Y., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PubMed. [Link]

-

Streptomyces lincolnensis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Novotna, J., et al. (2013). Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. PLOS ONE, 8(12), e79974. [Link]

-

Kim, C. J., et al. (2004). Recovery and purification of lincomycin from the culture broth of Streptomyces lincolnensis. Journal of the Korean Society for Applied Biological Chemistry. [Link]

- Bergy, M. E., et al. (1981). Process for preparing lincomycin. U.S.

-

Novotna, J., et al. (2013). Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. PMC - PubMed Central. [Link]

-

Kadlcik, S., et al. (2013). The lincomycin biosynthetic pathway. ResearchGate. [Link]

-

Streptomyces lincolnensis (DSM 40355, ATCC 25466, CBS 630.70). (n.d.). BacDive. Retrieved January 15, 2026, from [Link]

-

Streptomyces lincolnensis. (n.d.). Germ AI. Retrieved January 15, 2026, from [Link]

-

Zhuang, Y., et al. (2015). Enhanced lincomycin A production by calcium gluconate feeding in fermentation of Streptomyces lincolnensis. Hepatoma Research. [Link]

-

Jabeen, R., et al. (2017). Enhanced lincomycin production by Streptomyces lincolnensis through optimization of culture conditions. ResearchGate. [Link]

-

Purification of Lincomycin by Multi-stage Counter-current Extraction Centrifuge. (2025). Liancui Technology. [Link]

-

Wu, B., et al. (2003). Use of Long-chain Alcohol in Extraction and Purification of Lincomycin from Fermentation Broth. SciSpace. [Link]

- CN103724380A - Extraction method of lincomycin. (n.d.). Google Patents.

-

Zhuang, Y., et al. (2015). Enhanced lincomycin A production by calcium gluconate feeding in fermentation of Streptomyces lincolnensis. ResearchGate. [Link]

- Argoudelis, A. D. (1978). Process for recovering lincomycin from fermentation beer. U.S.

-

Streptomyces lincolnensis. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]

-

Spížek, J., & Řezanka, T. (2004). Lincomycin, cultivation of producing strains and biosynthesis. PubMed. [Link]

-

Lincomycin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

What is the structure of Lincosamides (Lincomycin derivatives)? (2025). Dr.Oracle. [Link]

-

Hoeksema, H., et al. (1964). Lincomycin. IL Characterization and Gross Structure. ElectronicsAndBooks. [Link]

-

Lincomycin. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- KR850000065B1 - Method for preparing lincomycin and clindamycin. (n.d.). Google Patents.

-

Kumar, P. R., & Kumar, R. R. (2017). A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. [Link]

-

Wang, Y., et al. (2022). A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

-

Kaza, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

Sources

- 1. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]

- 2. droracle.ai [droracle.ai]

- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Streptomyces lincolnensis - Wikipedia [en.wikipedia.org]

- 7. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]

- 8. Taxonomy browser Taxonomy Browser (Streptomyces lincolnensis) [ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US4091204A - Process for recovering lincomycin from fermentation beer - Google Patents [patents.google.com]

- 16. Purification of Lincomycin by Multi-stage Counter-current Extraction Centrifuge-Mixer settler liquid liquid extraction equipment [kmichem.com]

- 17. scispace.com [scispace.com]

- 18. CN103724380A - Extraction method of lincomycin - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-thiolincosaminide

Introduction: The Structural Elucidation of a Key Lincosamide Intermediate

Methyl 1-thiolincosaminide (MTL) is a pivotal aminothioglycoside that serves as a fundamental building block in the synthesis of lincosamide antibiotics, most notably Lincomycin and its semi-synthetic derivative, Clindamycin.[1][2] Its chemical identity is established by the CAS Number 14810-93-6, a molecular formula of C₉H₁₉NO₅S, and a molecular weight of 253.32 g/mol .[3][4] As a primary degradation product and known impurity of Lincomycin, the precise and unambiguous characterization of MTL is a critical requirement in pharmaceutical development and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][5]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—used to characterize the structure of this compound. The methodologies and data interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the results, but the causality behind the experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

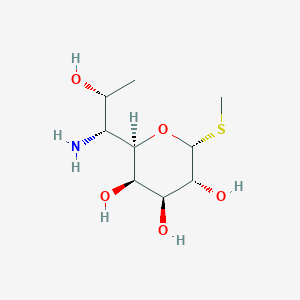

Molecular Structure

The structural foundation of this compound is a galacto-octopyranose ring system, featuring a methylthio group at the anomeric position (C1), an amino group at C6, and a 1-hydroxypropyl side chain. The precise stereochemistry is crucial for its biological precursors and is defined by its IUPAC name: (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol.[3][6]

Caption: 2D Chemical Structure of this compound.

Mass Spectrometry (MS) Analysis: Confirming Molecular Identity

Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of a compound. For a molecule like MTL, which contains a basic primary amine, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The amine group is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₉NO₅S | [6] |

| Monoisotopic Mass | 253.09839 Da | [6] |

| Accurate Mass | 253.0984 Da | [3] |

| Expected Ion (ESI+) | [M+H]⁺ | - |

| Expected m/z | 254.0957 | - |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the definitive identification and purity assessment of MTL. The choice of a C18 reversed-phase column is standard for polar small molecules, while a gradient elution ensures efficient separation from potential impurities. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte and enhances the ESI+ signal.

Workflow for LC-MS Analysis

Sources

A Comprehensive Technical Guide to the Stability and Storage of Methyl 1-thiolincosaminide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 1-thiolincosaminide, a key intermediate in the biosynthesis of the antibiotic lincomycin, is a molecule of significant interest in pharmaceutical research and development.[1][2] Understanding its stability profile is paramount for ensuring the integrity of research outcomes, the development of robust analytical methods, and the manufacturing of safe and effective therapeutics. This guide provides an in-depth exploration of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for its stability assessment. As a pivotal precursor to lincomycin, insights into the stability of the parent compound will be leveraged to infer and guide the handling of this compound, providing a scientifically grounded framework for its management.

Chemical Profile of this compound

This compound, systematically named (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol, is a sulfur-containing monosaccharide derivative.[3][4] Its structure, comprising a pyranose ring with a thiomethyl group and an amino alcohol side chain, dictates its chemical reactivity and susceptibility to degradation.

| Property | Value | Source |

| CAS Number | 14810-93-6 | [4] |

| Molecular Formula | C₉H₁₉NO₅S | [1][5] |

| Molecular Weight | 253.32 g/mol | [5] |

| Synonyms | Methyl thiolincosaminide, MTL, Lincomycin EP Impurity F | [1][5] |

Fundamental Principles of Stability

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For this compound, degradation can be initiated by several factors, including temperature, pH, light, and oxidizing agents.[6]

Key Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the known degradation of its parent compound, lincomycin, provides valuable insights. The primary degradation routes are anticipated to be:

-

Hydrolysis: The glycosidic bond and the amide bond (in the case of lincomycin) are susceptible to cleavage under acidic or basic conditions.[2] For this compound, the thioglycosidic bond is a potential site of hydrolysis.

-

Oxidation: The sulfide group is prone to oxidation, potentially forming sulfoxides and sulfones. Studies on lincomycin have shown rapid degradation in the presence of hydrogen peroxide.[7]

-

Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions. The thermal degradation of lincomycin has been shown to follow first-order kinetics.[7][8]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9][10]

Caption: Potential degradation pathways for this compound under various stress conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

General Storage Conditions

Based on supplier recommendations, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at +4°C. | Low temperatures slow down the rate of chemical degradation reactions. |

| Container | Store in a tightly closed vial. | Prevents exposure to moisture and atmospheric oxygen, minimizing hydrolysis and oxidation. |

| Light | Protect from light. | Although specific photostability data is limited, it is prudent to avoid light exposure to prevent potential photodegradation. |

Handling Precautions

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidation.

-

Aliquoting: To avoid repeated freeze-thaw cycles if stored frozen, or frequent opening of the main container, it is advisable to aliquot the material into smaller, single-use vials.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for stability testing. A validated stability-indicating HPLC method for lincomycin has been reported and can serve as a strong starting point for developing a method for this compound.[11][12][13][14][15]

Example Starting HPLC Method (based on Lincomycin analysis): [11][12][13][14]

| Parameter | Condition |

| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 6) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Development Considerations:

-

Specificity: The method must be able to resolve this compound from its potential degradation products. This is typically assessed through forced degradation studies.

-

Linearity, Accuracy, and Precision: These parameters must be validated over a suitable concentration range.[11]

Caption: A typical workflow for stability analysis of this compound using HPLC.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating methods.[6][16][17][18]

Experimental Protocol for Forced Degradation

The following protocol outlines the conditions for subjecting this compound to various stresses. The extent of degradation should be monitored at appropriate time points.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Withdraw samples at various time points.

-

Neutralize the samples with 0.1 N HCl before analysis. A study on lincomycin suggests it is less stable in basic conditions.[19]

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep at room temperature and protect from light.

-

Withdraw samples at various time points. Lincomycin has been shown to degrade rapidly in hydrogen peroxide.[7]

-

-

Thermal Degradation:

-

Store the stock solution (in a neutral buffer) at elevated temperatures (e.g., 60°C, 80°C).

-

Withdraw samples at various time points.

-

-

Photodegradation:

-

Expose the stock solution to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after a defined period of exposure.

-

3. Sample Analysis:

-

Analyze all stressed and control samples using a developed and validated stability-indicating HPLC method.

Summary of Stability Profile and Recommendations

| Stress Condition | Expected Stability of this compound (Inferred from Lincomycin) | Recommendations for Handling and Storage |

| Acidic pH | Moderately stable, but degradation occurs. Lincomycin is least stable at pH 2.[7] | Avoid prolonged exposure to strong acids. Use buffered solutions when possible. |

| Alkaline pH | Unstable. Degradation is faster than in acidic conditions.[7][19] | Avoid alkaline conditions. |

| Neutral pH | Most stable around pH 4.[7] | For solutions, maintain a slightly acidic pH (around 4-5) for optimal stability. |

| Oxidation | Highly susceptible to oxidation. | Avoid contact with oxidizing agents. Store under an inert atmosphere for long-term stability. |

| Elevated Temperature | Degradation rate increases with temperature, following first-order kinetics.[7][8] | Store at recommended refrigerated temperatures (+4°C). Avoid exposure to high temperatures. |

| Light | Potentially labile to UV light.[9][10] | Protect from light by using amber vials or storing in the dark. |

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While direct stability data is limited, a comprehensive understanding can be derived from the well-documented stability of its parent compound, lincomycin. The primary degradation pathways are likely to be hydrolysis and oxidation, which are accelerated by non-optimal pH, elevated temperatures, and the presence of oxidizing agents. Adherence to the recommended storage conditions of refrigeration in a tightly sealed, light-protected container is essential. For rigorous stability assessment, the development and validation of a stability-indicating HPLC method, guided by forced degradation studies, is strongly recommended. This technical guide provides the foundational knowledge and practical methodologies to ensure the integrity and reliability of this compound in its various applications.

References

-

ABUALHASAN, M. N., BATRAWI, N., SUTCLIFFE, O. B., & ZAID, A. N. (2012). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica, 80(4), 977-986. [Link]

-

Abualhasan, M. N., Batrawi, N., Sutcliffe, O. B., & Zaid, A. N. (2012). A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation. Scientia pharmaceutica, 80(4), 977–986. [Link]

-

ABUALHASAN MN, BATRAWI N, SUTCLIFFE OB, ZAID AN. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica. 2012; 80(4):977-986. [Link]

-

A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (2012). ResearchGate. [Link]

-

A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (2012). Semantic Scholar. [Link]

-

Zhang, Y., et al. (2018). Degradation of lincomycin in aqueous solution with hydrothermal treatment: Kinetics, pathway, and toxicity evaluation. Harbin Institute of Technology. [Link]

-

Degradation Of Lincomycin Research Articles. R Discovery. [Link]

-

Hassouan, M. K., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed. [Link]

-

Felczak, A., et al. (2021). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PMC. [Link]

-

Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. (2013). National Institutes of Health. [Link]

-

Felczak, A., et al. (2021). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PubMed. [Link]

-

Stability studies on Lincomycin HCl using validated developed second derivative spectrophotometric method. Journal of Innovative Pharmacy and Biological Sciences. [Link]

-

Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205–220. [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

-

Forced Degradation Studies. Coriolis Pharma. [Link]

-

Lincosamides. Wikipedia. [Link]

-

This compound – CAS 14810-93-6. SigutLabs. [Link]

-

Lincosamides. Wikipedia. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

This compound. PubChem. [Link]

-

METHYL-1-THIOLINCOSAMINIDE. precisionFDA. [Link]

-

METHYL-1-THIOLINCOSAMINIDE. GSRS. [Link]

-

METHYL-1-THIOLINCOSAMINIDE. precisionFDA. [Link]

Sources

- 1. This compound – CAS 14810-93-6 to buy [sigutlabs.com]

- 2. Lincosamides - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H19NO5S | CID 22294670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. GSRS [precision.fda.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation | Semantic Scholar [semanticscholar.org]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 18. biomedres.us [biomedres.us]

- 19. jipbs.com [jipbs.com]

Methyl 1-thiolincosaminide: A Strategic Chiral Building Block for Overcoming Antibiotic Resistance

A Technical Guide for Drug Development Professionals

Executive Summary

In the persistent battle against microbial resistance, the strategic selection of chiral building blocks is paramount for the design of next-generation therapeutics. Methyl 1-thiolincosaminide (MTL), the core aminosugar scaffold of the lincosamide antibiotics, represents a privileged structure with immense potential for innovation. Historically derived from the degradation of lincomycin, modern synthetic advancements now permit access to this complex molecule de novo, unlocking the door to rationally designed analogues previously unattainable. This guide provides a senior-level overview of MTL's strategic value, delves into the technical nuances of its synthesis, and showcases its application as a versatile platform for developing novel lincosamide antibiotics with the potential to circumvent existing resistance mechanisms.

Introduction: The Strategic Value of a Unique Chiral Scaffold

The lincosamide family of antibiotics, which includes the clinically significant agents lincomycin and clindamycin, has long been a mainstay for treating infections caused by Gram-positive bacteria.[1] Their mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. However, the rise of bacterial resistance, particularly through modification of the ribosomal target site, has diminished their clinical efficacy.[2] This challenge has catalyzed a renewed focus on creating non-natural lincosamide analogues.[1]

This compound (MTL) is the structural linchpin of these antibiotics, an intricate aza-monosaccharide that comprises the "northern half" of the final drug molecule.[1] Its strategic importance as a chiral building block stems from several key features:

-

Dense Stereochemistry: MTL possesses seven defined stereocenters, offering a rigid and highly defined three-dimensional scaffold for precise pharmacophore presentation.[3]

-

The 2,3,4-Triol System: X-ray co-crystallography has revealed that this vicinal triol system forms an extensive hydrogen-bond network within the bacterial ribosome's peptide-exit tunnel. This interaction is indispensable for potent antibacterial activity.[2]

-

Multiple Points for Diversification: The C1-thiomethyl, C6-amino, and C7-hydroxyl groups serve as critical handles for synthetic modification, allowing chemists to fine-tune the molecule's properties to enhance potency, broaden its spectrum, or evade resistance.

-

The Thioglycosidic Linkage: The presence of a sulfur atom at the anomeric position (C1) is not merely a linker; it plays a subtle but significant role in the molecule's activity and provides a unique site for chemical manipulation.[2]

This combination of a conserved, activity-critical core and multiple sites for strategic modification makes MTL a quintessential "chiral building block" for modern medicinal chemistry.

Physicochemical and Structural Properties

A precise understanding of the core scaffold is the foundation of any rational drug design program. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14810-93-6 | [4][5][6] |

| Molecular Formula | C₉H₁₉NO₅S | [4][5][6] |

| Molecular Weight | 253.32 g/mol | [4][5][6] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | [4][5] |

| Synonyms | Methyl α-thiolincosaminide, MTL, Lincomycin EP Impurity F | [3][5] |

| Stereocenters | 7 (Absolute) | [3] |

| Purity (Typical) | >95% (HPLC) | [7] |

Figure 1: Chemical Structure of this compound (MTL)

Caption: 2D structure of MTL highlighting its seven stereocenters.

Procurement and Synthesis: Accessing the Core Building Block

Access to high-purity MTL is the gateway to lincosamide diversification. Historically, this was achieved by degradation of the natural product, but modern chemistry has opened a more versatile synthetic route.

Route 1: Semisynthesis via Degradation of Lincomycin

The traditional method involves the chemical breakdown of lincomycin, which is readily available through fermentation. This approach leverages nature's stereocontrol to provide enantiomerically pure MTL.[1][5]

Caption: High-level workflow for obtaining MTL via semisynthesis.

-

Expertise & Causality: This route is efficient for producing the natural MTL scaffold. The choice of hydrolytic conditions (e.g., strong base) is critical to selectively cleave the amide bond linking the northern and southern halves without degrading the sensitive aminosugar core.[1] However, this method is inherently limiting; it cannot be used to produce analogues with modifications to the core pyranose ring, which is a key area for overcoming resistance.

Route 2: De Novo Total Synthesis

To unlock the full potential of the MTL scaffold, a flexible, ground-up total synthesis is required. This approach allows for the introduction of non-natural functionalities and the exchange of entire fragments. A recently developed route hinges on powerful reactions like the nitroaldol (Henry) reaction to construct the complex backbone.[2][8]

Caption: Conceptual workflow for the de novo total synthesis of MTL.

-

Trustworthiness & Self-Validation: A key advantage of this synthetic approach is the ability to generate a wide array of analogues by either modifying late-stage intermediates or swapping out the initial building blocks.[2] The success of the synthesis is validated at each step through rigorous spectroscopic characterization, ensuring the stereochemical and structural integrity of each intermediate before proceeding.

Detailed Experimental Protocol: Stereoselective cis-α-thioglycosylation

This step is critical for installing the C1-thiomethyl group with the correct α-stereochemistry, which is crucial for biological activity. The protocol below is based on a reported effective methodology.[2]

Objective: To convert a glycal epoxide intermediate into the corresponding α-methyl thioglycoside.

Materials:

-

Glycal epoxide intermediate (1.0 equiv)

-

Trimethyl(methylthio)silane (Me₃SiSMe) (1.5 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF), distilled

-

Anhydrous dichloromethane (DCM) for workup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the glycal epoxide intermediate (e.g., 0.5 mmol, 1.0 equiv). Dissolve the intermediate in anhydrous THF (0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add trimethyl(methylthio)silane (1.5 equiv) to the stirred solution. After 5 minutes, add trimethylsilyl trifluoromethanesulfonate (1.2 equiv) dropwise over 2 minutes.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired α-methyl thioglycoside product (27).[2]

-

Expertise & Causality: The choice of THF as a solvent is critical; it participates in the reaction mechanism via an oxonium intermediate, facilitating a double-displacement that ensures high α-selectivity (reported as 91:9 dr).[2] TMSOTf is a potent Lewis acid required to activate the glycal epoxide. The use of trimethyl(methylthio)silane provides both the methylthio nucleophile and a silyl group that can be easily removed during workup, making it an efficient and clean reagent for this transformation.

Applications in Medicinal Chemistry: A Platform for Diversification

The true power of MTL as a building block is realized in its application to generate novel lincosamide analogues designed to combat resistance.

Case Study 1: Amide Coupling at the C6-Amino Group

The C6-amine is the natural point of attachment for the proline-derived "southern half" of lincomycin. Synthetic strategies allow for the coupling of a diverse array of amino acids and other carboxylic acids at this position. A solid-phase approach using an oxime resin offers a rapid method for generating libraries of analogues.[9]

Caption: Solid-phase workflow for C6-amide diversification of MTL.

Detailed Experimental Protocol: Solid-Phase Synthesis of a Lincosamide Analogue

Objective: To couple a new amino acid moiety to the C6-amine of MTL using a solid-phase approach.[9]

Materials:

-

Oxime resin (e.g., 1.1 mmol/g loading, 1.25 equiv)

-

Desired N-protected amino acid (for coupling to the resin, not detailed here)

-

This compound (MTL) (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Acetic Acid (5.0 equiv)

-

Anhydrous Dichloromethane/DMF (8:2 v/v)

-

Methanol (for washing)

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation: Swell the amino acid-loaded oxime resin (1.25 equiv) in a peptide synthesis vessel with anhydrous DCM (3 x 5 mL).

-

Nucleophile Addition: Prepare a solution of MTL (1.0 equiv) and DIPEA (2.5 equiv) in DCM/DMF (8:2, 0.02 M). Add this solution to the swelled resin in the vessel.

-

Aminolysis Initiation: Agitate the vessel mechanically for a few seconds, then add acetic acid (5.0 equiv) to the mixture.

-

Reaction: Continue to agitate the vessel at room temperature. The reaction proceeds via aminolysis, where the C6-amine of MTL attacks the oxime ester, cleaving the product from the solid support. Monitor for consumption of MTL (typically overnight).

-

Product Collection: Collect the reaction solution by filtration. Wash the resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired C6-acylated lincosamide analogue.

-

Trustworthiness & Self-Validation: This solid-phase strategy is inherently self-validating. The mild cleavage condition ensures that only the desired product is released into the solution, while unreacted materials remain bound to the resin, simplifying purification. The success of the coupling and cleavage can be confirmed by LC-MS analysis of the final product.

Case Study 2: Structure-Activity Relationships at C1

While the thiomethyl group is the natural substituent at C1, total synthesis allows for exploration of other groups. This has yielded critical insights into the subtle requirements for potent activity.[2]

| C1-Substituent | Relative Potency vs. Gram-positive (e.g., S. pneumoniae) | Relative Potency vs. Resistant Strains (MLSB) | Reference |

| -S-CH₃ (Natural) | ++++ | ++ | [2] |

| -CH₂CH₃ (Ethyl) | ++ | + | [2] |

| -CH₂Cl (Chloromethyl) | ++ | + | [2] |

-

Expertise & Causality: The data clearly show that even a nearly isosteric replacement of the C1-thiomethyl group with an ethyl group leads to a significant drop in activity, particularly against resistant strains.[2] This underscores the subtle but critical electronic and/or conformational role of the sulfur atom. It is hypothesized that the sulfur atom's ability to engage in specific non-covalent interactions or to properly orient the entire MTL scaffold within the ribosome is key to its superior activity. These are insights that could only be gained through the power of de novo total synthesis.

Conclusion and Future Outlook

This compound has transitioned from a simple degradation product to a highly strategic, versatile chiral building block. Its value lies not only in its densely functionalized, stereochemically complex core but also in the chemical tractability that allows for precise, rational modifications. Modern synthetic routes have liberated drug discovery programs from the constraints of the natural scaffold, enabling the exploration of previously inaccessible chemical space.

The future of MTL-based drug discovery is bright. Continued innovation in stereoselective synthesis will further streamline access to this core. The application of these advanced building blocks in combination with computational modeling and structural biology will undoubtedly lead to the discovery of next-generation lincosamides capable of treating infections caused by the most recalcitrant bacterial pathogens.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

SigutLabs. (n.d.). This compound – CAS 14810-93-6. Retrieved January 15, 2026, from [Link]

-

precisionFDA. (n.d.). METHYL-1-THIOLINCOSAMINIDE. U.S. Food & Drug Administration. Retrieved January 15, 2026, from [Link]

-

Herzon, S. B., et al. (2020). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

-

Al-Tameemi, W., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. [Link]

-

Proulx, C., et al. (2018). Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. The Journal of Organic Chemistry. [Link]

-

Magerlein, B. J. (1970). Lincomycin. XII. Preparation of methyl N-methyl-.alpha.-thiolincosaminide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C9H19NO5S | CID 22294670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – CAS 14810-93-6 to buy [sigutlabs.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Strategic Protocols for the Glycosylation of Methyl 1-Thiolincosaminide

Abstract

Methyl 1-thiolincosaminide (MTL) is the pivotal amino-octose sugar core of the lincosamide class of antibiotics, which includes the clinically significant drugs lincomycin and clindamycin.[1][2] The synthetic derivatization of this scaffold is a cornerstone of research aimed at overcoming bacterial resistance and improving the pharmacological profile of these antibiotics. As a thioglycoside, MTL serves as a versatile glycosyl donor, amenable to a variety of activation strategies for forging new glycosidic linkages.[3] This guide provides an in-depth analysis of the underlying chemical principles and offers detailed, field-proven protocols for performing glycosylation reactions with MTL. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex carbohydrates and novel antibiotic analogues.

Part 1: The Chemistry of Thioglycoside Activation

The Thioglycoside Donor: A Balance of Stability and Reactivity

Thioglycosides, such as this compound, are widely used glycosyl donors in complex oligosaccharide synthesis due to their excellent balance of properties.[4] They are generally stable, often crystalline solids that can be easily prepared and purified, making them amenable to multi-step synthetic sequences.[4] This shelf-stability contrasts with more reactive donors like glycosyl halides, which can be prone to hydrolysis or anomerization.

The key to their utility lies in the anomeric thioalkyl group (e.g., -SMe). The sulfur atom is a "soft" nucleophile, rendering the anomeric C-S bond stable to many standard reaction conditions used for manipulating protecting groups on the sugar backbone. However, this same soft character allows for selective activation by "thiophilic" reagents—electrophiles that have a strong affinity for sulfur.[4][5]

The Mechanism: From Stable Donor to Reactive Intermediate

The central event in any thioglycoside glycosylation is the activation of the anomeric sulfur, which converts the inert thioglycoside into a highly reactive glycosylating species. This process typically proceeds through the formation of a sulfonium ion intermediate upon reaction with a thiophilic promoter. The departure of the resulting thioether (e.g., dimethyl disulfide or a protonated methylthiol) generates a transient, electrophilic glycosyl cation, often stabilized as an oxocarbenium ion. This cation is then intercepted by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired O-glycosidic bond.

The stereochemical outcome of the reaction (α or β linkage) is governed by a complex interplay of factors including the presence of a participating group at the C-2 position, the choice of solvent, the reaction temperature, and the specific nature of the donor and acceptor.[6]

Caption: General mechanism of thioglycoside activation.

Part 2: Pre-Reaction Considerations for Robust Glycosylation

A successful glycosylation reaction is predicated on meticulous preparation. The protocols described below are self-validating systems, but their success hinges on the quality of the starting materials and the rigor of the experimental setup.

-

Purity of Reactants: Both the MTL donor and the glycosyl acceptor must be of the highest purity and, critically, must be anhydrous. Trace water can compete with the glycosyl acceptor, leading to hydrolysis of the activated donor and significantly reduced yields. Drying reactants under high vacuum for several hours before use is essential.

-

Protecting Group Strategy: The native hydroxyl and amino functionalities on the lincosaminide core must be appropriately protected to prevent self-condensation and other side reactions. The choice of protecting groups is critical.

-

Hydroxyl Groups (C3, C4, C7): Benzyl ethers (Bn) are common non-participating groups, often favoring 1,2-cis glycosylation, while acyl groups like benzoyl (Bz) or acetyl (Ac) can act as participating groups, typically leading to 1,2-trans products.[6][7]

-

Amino Group (C2): The amine is often protected as an azide (N3) or a phthalimide (NPhth) group, which are non-participating and stable to a wide range of conditions.[8]

-

-

Solvent Selection: Anhydrous, non-protic solvents are mandatory. Dichloromethane (DCM) is the most common choice due to its ability to dissolve a wide range of substrates and its low freezing point, which is ideal for low-temperature reactions. Other solvents like diethyl ether or acetonitrile can influence stereoselectivity.[6]

-

Inert Atmosphere: All glycosylation reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen. This is typically achieved using standard Schlenk line techniques.

Part 3: Experimental Protocols

The following protocols describe common and effective methods for the glycosylation of a protected this compound donor.

Protocol 1: Halonium-Mediated Activation using NIS and Triflic Acid

This is a highly versatile and widely used method. N-Iodosuccinimide (NIS) acts as the primary thiophile, and a catalytic amount of a strong Brønsted or Lewis acid, such as triflic acid (TfOH), is used as a co-promoter to accelerate the reaction.

Materials:

-

Protected this compound donor (1.0 equiv)

-

Glycosyl acceptor (1.2–1.5 equiv)

-

N-Iodosuccinimide (NIS) (1.3 equiv), recrystallized

-

Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf) (0.1 equiv)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Preparation: Add the protected MTL donor (e.g., 100 mg, 1.0 equiv), the glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.

-

Dissolution: Add anhydrous DCM via syringe to dissolve the reactants. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace moisture.

-

Initiation: Cool the flask to the desired starting temperature (typically -40 °C to -78 °C) using a dry ice/acetone bath.

-

Reagent Addition: Add NIS (1.3 equiv) to the stirring mixture. After 5 minutes, add a stock solution of TfOH in DCM (0.1 equiv) dropwise via syringe. The solution may change color.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the MTL donor spot indicates reaction completion. This can take anywhere from 30 minutes to several hours.

-

Quenching: Once the reaction is complete, quench by adding triethylamine (approx. 5-10 equiv relative to TfOH) to neutralize the acid. Allow the mixture to warm to room temperature.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 (to remove excess iodine), saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired glycosylated product.[9]

Protocol 2: Activation with Dimethyl(methylthio)sulfonium Triflate (DMTST)

DMTST is a powerful, pre-formed electrophilic promoter derived from dimethyl disulfide and methyl triflate. It often provides high yields and can be effective for coupling with less reactive acceptors.[10]

Materials:

-

Protected this compound donor (1.0 equiv)

-

Glycosyl acceptor (1.2 equiv)

-

Dimethyl(methylthio)sulfonium triflate (DMTST) (2.0–2.5 equiv)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or 2,4,6-Collidine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

-

Preparation: Follow steps 1-3 from Protocol 1 to prepare the mixture of donor, acceptor, and molecular sieves in anhydrous DCM under an inert atmosphere.

-

Initiation: Cool the reaction mixture to 0 °C.

-

Reagent Addition: Add DMTST (2.0 equiv) in one portion to the stirring solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 1-2 hours.

-

Quenching: Once complete, quench the reaction by adding triethylamine or collidine.

-

Work-up & Purification: Follow steps 8 and 9 from Protocol 1 to work-up and purify the product.

Part 4: Data Summary and Troubleshooting

The optimal conditions for glycosylation can vary significantly based on the specific donor and acceptor. The following table provides a general comparison of common activation methods.

| Promoter System | Typical Temp. | Reaction Time | Strengths | Considerations |

| NIS / cat. TfOH | -78 to 0 °C | 0.5 - 4 h | Highly versatile, widely used, tunable reactivity. | Requires careful control of stoichiometry and temperature. |

| DMTST | 0 to 25 °C | 1 - 3 h | Powerful activator, good for unreactive acceptors.[10] | Can be less stereoselective in some cases. |

| MeOTf | -20 to 25 °C | 2 - 12 h | Classic, potent alkylating activator.[4] | Highly toxic and carcinogenic; requires extreme caution.[4] |

| Bromine / AgOTf | -40 to 0 °C | 0.5 - 2 h | Mild, one-pot procedure with high stereocontrol.[11] | Requires handling of bromine; silver salts can be costly. |

Troubleshooting Common Issues [6]

-

Issue: Incomplete Reaction / Low Conversion

-

Possible Cause: Insufficient activation; poor acceptor nucleophilicity; moisture contamination.

-

Solution: Increase equivalents of promoter; increase reaction temperature slightly; ensure all reagents and solvents are rigorously dried.

-

-

Issue: Low Yield / Donor Decomposition

-

Possible Cause: Reaction conditions too harsh; promoter too reactive for the substrate.

-

Solution: Lower the reaction temperature; use a milder promoter system; add the promoter more slowly.

-

-

Issue: Formation of Side Products (e.g., Glycal, Orthoester)

-

Possible Cause: Unstable oxocarbenium ion; presence of participating groups leading to orthoester formation.

-

Solution: Change solvent to one that better stabilizes the intermediate; for orthoester issues, consider a non-participating protecting group at C2.

-

-

Issue: Poor Anomeric Selectivity (α/β Ratio)

-

Possible Cause: Complex interplay of solvent, temperature, and protecting groups.

-

Solution: Screen different solvents (e.g., ether vs. DCM); change temperature; switch from a non-participating to a participating group at C2 (or vice-versa) to favor the desired anomer.

-

Part 5: Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical glycosylation experiment, emphasizing the critical control points for ensuring a successful outcome.

Caption: Standard workflow for a thioglycoside glycosylation reaction.

Conclusion

The glycosylation of this compound is a powerful strategy for the chemical diversification of lincosamide antibiotics. By leveraging the unique reactivity of the thioglycoside donor, chemists can access a wide array of novel structures for biological evaluation. Success in these complex reactions requires a deep understanding of the underlying activation mechanisms, meticulous attention to anhydrous and inert reaction conditions, and a systematic approach to optimization and troubleshooting. The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore the chemical space of this important class of natural products.

References

-

Lincosamides - Wikipedia. Wikipedia. [Link]

-

Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. National Institutes of Health (NIH). [Link]

-

Activation of thioglycosides under mild alkylation conditions. PubMed Central (PMC). [Link]

-

Glycosidation of Thioglycosides in the Presence of Bromine: Mechanism, Reactivity, and Stereoselectivity. ACS Publications. [Link]

-

Thioglycoside activation strategies. ResearchGate. [Link]

-

Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. ACS Publications. [Link]

-

A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. ResearchGate. [Link]

-

A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PubMed Central (PMC). [Link]

-

The in situ activation of thioglycosides with bromine: An improved glycosylation method. The University of Manchester Research Explorer. [Link]

-

Thioglycosides as Potential Glycosyl Donors in Electrochemical Glycosylation Reactions. Part 1: Their Preparation and Reactivity Toward Simple Alcohols. Springer. [Link]

- A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversific

-

N-glycosylation reaction of thio-glycoside using hypervalent iodine(III) reagent. The Chemical Society of Japan. [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. National Institutes of Health (NIH). [Link]

-